molecular formula C23H23N3O5 B241466 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B241466
M. Wt: 421.4 g/mol
InChI Key: FLGRHKODIOTUGV-XUTLUUPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one, also known as TAK-915, is a novel drug candidate that has gained attention for its potential therapeutic applications in the treatment of cognitive disorders. TAK-915 belongs to a class of drugs called positive allosteric modulators (PAMs) that target the GABA-A receptor, a neurotransmitter receptor that plays a crucial role in regulating brain activity.

Mechanism of Action

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one acts as a positive allosteric modulator of the GABA-A receptor, which is a neurotransmitter receptor that plays a crucial role in regulating brain activity. GABA-A receptors are ionotropic receptors that are permeable to chloride ions. When GABA binds to the receptor, it opens the chloride channel, leading to an influx of chloride ions into the neuron, which hyperpolarizes the cell and reduces its excitability. PAMs like 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one enhance the activity of GABA-A receptors by binding to a site on the receptor that is distinct from the GABA binding site. This results in an increase in the affinity of the receptor for GABA, leading to an increase in the inhibitory effect of GABA on neuronal activity.
Biochemical and Physiological Effects:
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its cognitive-enhancing effects, 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one has been found to increase the amplitude of GABAergic inhibitory postsynaptic currents in neurons. This suggests that 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one enhances the inhibitory effect of GABA on neuronal activity. 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to increase the number of GABA-A receptors on the cell surface, which may contribute to its cognitive-enhancing effects.

Advantages and Limitations for Lab Experiments

One advantage of 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one is that it has shown promising results in preclinical studies as a cognitive enhancer. This makes it an attractive candidate for further research into its therapeutic potential for the treatment of cognitive disorders. However, one limitation of 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one is that its mechanism of action is not fully understood. Further research is needed to elucidate the precise molecular mechanisms by which 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one enhances cognitive function.

Future Directions

There are several future directions for research on 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one. One area of research could focus on the development of more potent and selective PAMs that target the GABA-A receptor. Another area of research could investigate the potential therapeutic applications of 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to understand the molecular mechanisms by which 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one enhances cognitive function.

Synthesis Methods

The synthesis of 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that starts with the reaction of 3-methoxybenzoyl chloride with 5-methyl-2-furancarboxylic acid to form the corresponding acid chloride. The acid chloride then undergoes a reaction with 1,3-diaminopropane to form the intermediate diamide. The diamide is then subjected to a cyclization reaction to form the pyrrolone ring. The final step involves the introduction of the imidazole moiety through a condensation reaction with 1H-imidazole-1-carbaldehyde.

Scientific Research Applications

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one has been the subject of several preclinical studies that have demonstrated its potential as a cognitive enhancer. In a study conducted on rats, 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one was found to improve cognitive function in a dose-dependent manner. Another study showed that 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one was able to improve memory consolidation in rats. These findings suggest that 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one may have therapeutic potential for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.

properties

Product Name

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C23H23N3O5

Molecular Weight

421.4 g/mol

IUPAC Name

(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H23N3O5/c1-15-7-8-18(31-15)20-19(21(27)16-5-3-6-17(13-16)30-2)22(28)23(29)26(20)11-4-10-25-12-9-24-14-25/h3,5-9,12-14,20,27H,4,10-11H2,1-2H3/b21-19+

InChI Key

FLGRHKODIOTUGV-XUTLUUPISA-N

Isomeric SMILES

CC1=CC=C(O1)C2/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C(=O)N2CCCN4C=CN=C4

SMILES

CC1=CC=C(O1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CCCN4C=CN=C4

Canonical SMILES

CC1=CC=C(O1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CCCN4C=CN=C4

Origin of Product

United States

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